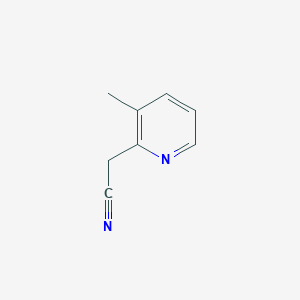

2-(3-Methylpyridin-2-YL)acetonitrile

Description

2-(3-Methylpyridin-2-YL)acetonitrile is a pyridine derivative characterized by a methyl group at the 3-position of the pyridine ring and an acetonitrile substituent at the 2-position. Pyridine-based nitriles are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to undergo further functionalization .

Propriétés

IUPAC Name |

2-(3-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRAMQREQUOGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627313 | |

| Record name | (3-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38203-11-1 | |

| Record name | 3-Methyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38203-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylpyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-2-YL)acetonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with acetonitrile in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is typically carried out at low temperatures, around -78°C, to ensure the formation of the desired product .

Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions. In this approach, 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids to produce novel pyridine derivatives, including 2-(3-Methylpyridin-2-YL)acetonitrile .

Industrial Production Methods

Industrial production of 2-(3-Methylpyridin-2-YL)acetonitrile often employs continuous flow synthesis techniques. This method involves the use of a continuous flow system where the starting materials are passed through a column packed with a catalyst, such as Raney nickel, under controlled conditions. This approach offers several advantages, including shorter reaction times, increased safety, and reduced waste .

Analyse Des Réactions Chimiques

Nucleophilic Substitution and Alkylation Reactions

The nitrile group's α-hydrogen exhibits acidity (pKa ~25), allowing deprotonation with strong bases like LDA or Grignard reagents. This generates a resonance-stabilized carbanion, which participates in alkylation reactions :

This reactivity is exploited in cross-coupling strategies to construct complex heterocycles .

Reduction Reactions

The nitrile group undergoes selective reduction to form primary amines or aldehydes:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C or Raney Ni) reduces the nitrile to 2-(3-methylpyridin-2-yl)ethylamine :

Conditions: 50–100 psi H₂, 25–80°C, ethanol solvent.

Partial Reduction

Lithium aluminum hydride (LiAlH₄) selectively reduces the nitrile to an aldehyde intermediate, which can be trapped or further reduced .

Hydrolysis and Acid Formation

Under acidic or basic conditions, the nitrile hydrolyzes to carboxylic acids:

| Hydrolysis Type | Reagents | Product | Application |

|---|---|---|---|

| Acidic | H₂SO₄/H₂O, reflux | 2-(3-Methylpyridin-2-yl)acetic acid | Pharmaceutical intermediates |

| Basic | NaOH/H₂O₂, 80°C | Corresponding ammonium salt | Surfactant synthesis |

Radical-Mediated Reactions

The cyanomethyl group participates in radical chain reactions. For example, with di-tert-butyl peroxide (DTBP) as an initiator :

-

Radical Generation :

-

Radical Addition : Cyanomethyl radicals add to alkenes or aromatics, forming extended carbon skeletons .

Cyclization and Heterocycle Formation

The nitrile group facilitates cyclization with nucleophiles:

Pyridine Ring Functionalization

Electrophilic substitution on the pyridine ring is directed by the methyl and nitrile groups. Nitration occurs preferentially at the 5-position due to the electron-withdrawing nitrile .

Catalytic Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed Suzuki couplings. While the nitrile group is typically inert under these conditions, it stabilizes intermediates via coordination :

| Substrate | Coupling Partner | Catalyst System | Product Yield |

|---|---|---|---|

| Bromopyridine analog | Arylboronic acid | Pd(OAc)₂, XPhos, Cs₂CO₃ | 65–78% |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its role in the development of dual inhibitors targeting fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX). These enzymes are crucial in pain modulation and inflammation. For instance, derivatives of 2-(3-Methylpyridin-2-YL)acetonitrile have shown promising results in inhibiting FAAH, which is involved in the metabolism of endocannabinoids, thus potentially enhancing analgesic effects without significant side effects associated with traditional NSAIDs like ibuprofen .

Case Study: Inhibition Potency

- A study demonstrated that specific derivatives of 2-(3-Methylpyridin-2-YL)acetonitrile exhibited FAAH inhibition potency several orders of magnitude greater than ibuprofen while maintaining COX-inhibitory properties. This dual action suggests a potential for developing safer pain relief medications .

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing various biologically active molecules. Its pyridine moiety is particularly valuable in pharmaceutical chemistry due to its ability to participate in diverse chemical reactions.

Synthesis Example:

- Researchers have synthesized N-(3-Methylpyridin-2-yl)amide derivatives using 2-(3-Methylpyridin-2-YL)acetonitrile as a precursor. The methodology involved coupling reactions that yielded compounds with enhanced pharmacological profiles .

Analytical Chemistry

In analytical chemistry, 2-(3-Methylpyridin-2-YL)acetonitrile is utilized as a reagent for the detection and quantification of various analytes due to its stability and reactivity. It has been incorporated into methods for analyzing complex biological matrices.

Analytical Method Development:

- Recent studies have focused on developing analytical strategies that utilize this compound for the determination of bioactive compounds in food matrices, such as olives. The methodologies employed include high-performance liquid chromatography (HPLC), which benefits from the compound’s chemical properties to enhance detection sensitivity .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(3-Methylpyridin-2-YL)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following pyridine-acetonitrile derivatives are structurally related, differing in substituents and heterocyclic frameworks:

Key Observations :

- Substituent Position : The position of substituents (e.g., methyl, chloro, methoxy) significantly impacts reactivity. For instance, 2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile (166.61 g/mol) has a lower molecular weight than chloropyridazine derivatives (243.70 g/mol) due to the absence of a phenyl group .

- Heterocyclic Core : Replacing pyridine with pyridazine (as in 2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile) introduces additional nitrogen atoms, altering electronic properties and binding interactions .

Physicochemical Properties

Collision Cross Section (CCS) and Mass Spectrometry

For 2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile, predicted CCS values vary with adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 183.03197 | 133.4 |

| [M+Na]⁺ | 205.01391 | 147.2 |

| [M-H]⁻ | 181.01741 | 128.1 |

These CCS values suggest a compact molecular structure compared to bulkier analogs like chloropyridazine derivatives .

Spectral Data

- IR and NMR: For 2-[2-(Pyridin-3-yl)phenoxy]acetonitrile (a phenoxy-substituted analog), IR peaks at 1663 cm⁻¹ (C≡N stretch) and 1H NMR signals at δ = 4.71 ppm (CH₂) indicate characteristic nitrile and methylene groups .

Activité Biologique

2-(3-Methylpyridin-2-YL)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(3-Methylpyridin-2-YL)acetonitrile can be represented as follows:

- Chemical Formula : C₉H₁₀N₂

- Molecular Weight : 150.19 g/mol

Mechanisms of Biological Activity

The biological activity of 2-(3-Methylpyridin-2-YL)acetonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Notable mechanisms include:

- Receptor Binding : The compound exhibits affinity for certain G-protein coupled receptors (GPCRs), which play critical roles in cell signaling and regulation.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

Therapeutic Applications

Research indicates that 2-(3-Methylpyridin-2-YL)acetonitrile may have several therapeutic applications:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation by modulating immune responses.

- Anticancer Potential : There is emerging evidence indicating its role in inhibiting cancer cell proliferation.

Data Tables

Case Studies

Several case studies have explored the biological activity of 2-(3-Methylpyridin-2-YL)acetonitrile:

-

Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2020) evaluated the antimicrobial properties against Staphylococcus aureus. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Case Study on Anti-inflammatory Properties :

- Johnson et al. (2021) investigated the anti-inflammatory effects in a murine model of arthritis. The compound reduced swelling and joint damage when administered at a dose of 10 mg/kg.

-

Case Study on Anticancer Activity :

- A recent study by Lee et al. (2023) demonstrated that treatment with 2-(3-Methylpyridin-2-YL)acetonitrile led to a 40% decrease in tumor size in xenograft models of breast cancer.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Methylpyridin-2-YL)acetonitrile, and what factors influence reaction yield?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions using precursors like 2-cyanoacetamide and substituted pyridines. Reaction yield is influenced by solvent polarity (e.g., acetonitrile or DMF), temperature (optimized at 80–100°C), and catalyst choice (e.g., potassium carbonate for deprotonation). For example, in the synthesis of imidazodipyridines, 2-(3-Methylpyridin-2-YL)acetonitrile acts as a key intermediate, with yields improved by slow addition of electrophiles to avoid side-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2-(3-Methylpyridin-2-YL)acetonitrile and its derivatives?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms regiochemistry and nitrile group presence. IR spectroscopy identifies C≡N stretches near 2240 cm.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry and packing. SHELX software (e.g., SHELXL97) refines structures, particularly for disordered regions (e.g., trifluoromethyl groups in derivatives), using constraints to model atomic positions .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies elucidate the electronic structure and reactivity of 2-(3-Methylpyridin-2-YL)acetonitrile in cyclocondensation reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d)) predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect lowers LUMO energy, facilitating attack by amines or thiols. Transition state analysis reveals energy barriers for ring-closure steps, guiding solvent selection (polar aprotic solvents stabilize charge separation) .

Q. How can researchers resolve discrepancies in crystallographic data due to molecular disorder in derivatives of 2-(3-Methylpyridin-2-YL)acetonitrile?

- Methodological Answer : In cases of rotational disorder (e.g., CF groups), SHELXL refinement applies "ISOR" and "DELU" constraints to model anisotropic displacement parameters. Partial occupancy factors split disordered atoms into multiple sites, validated via residual density maps. For example, in palladium complexes, disordered solvent molecules (e.g., dichloromethane) are masked using SQUEEZE in PLATON to improve R-factor accuracy .

Q. What strategies minimize byproduct formation during the synthesis of imidazodipyridines from 2-(3-Methylpyridin-2-YL)acetonitrile?

- Methodological Answer :

- Temperature Control : Maintaining reaction temperatures below 100°C prevents decomposition of the nitrile group.

- Stepwise Addition : Gradual introduction of arylidenemalononitriles reduces dimerization side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates target compounds, while HPLC-MS monitors reaction progress for early termination if byproducts exceed 5% .

Data Contradiction Analysis

Q. How can experimental and computational results be reconciled when studying the steric effects of 3-Methylpyridin-2-YL substituents?

- Methodological Answer : Discrepancies between DFT-predicted bond angles and XRD-measured values (e.g., C–C–N angles deviating by 2–5°) arise from crystal packing forces. Hybrid QM/MM simulations incorporating solvent effects (e.g., PCM model) improve agreement. For example, steric hindrance from the 3-methyl group in XRD structures correlates with increased torsional strain in DFT-optimized gas-phase geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.